(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
This compound belongs to the triazolo-pyrimidine class, characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) linked to a piperazine moiety and a trifluoromethylphenyl ketone group.
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N7O2/c1-2-36-19-9-7-18(8-10-19)34-22-20(30-31-34)21(28-15-29-22)32-11-13-33(14-12-32)23(35)16-3-5-17(6-4-16)24(25,26)27/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKKUBODDHYLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a triazolopyrimidine structure and a trifluoromethylphenyl group. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazolethiones demonstrated potent activity against MCF-7 (human breast cancer) cells, with IC50 values indicating strong inhibition of cell proliferation .
Table 1 summarizes the anticancer activities of related triazole compounds:
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related studies have shown that triazole derivatives possess antibacterial and antifungal activities. For example, some synthesized triazolethiones demonstrated effective inhibition against Mycobacterium tuberculosis and various fungal strains .
The biological activity of triazole derivatives often involves the inhibition of key enzymes or pathways in target organisms. For instance, studies have shown that certain triazole compounds inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. The inhibition of these kinases can lead to apoptosis in cancer cells and reduced bacterial growth in pathogens.
Case Studies and Research Findings
- Antimalarial Activity : A study identified novel inhibitors targeting PfGSK3 and PfPK6, which are essential for the life cycle of Plasmodium falciparum. Compounds with structural similarities to our target compound exhibited significant antiplasmodial activity, suggesting a potential application in malaria treatment .
- Cytotoxicity Studies : In vitro studies on various derivatives have shown promising results against multiple cancer cell lines, demonstrating that structural modifications can enhance potency. For example, a compound with a similar piperazine structure was evaluated for its anticancer properties and showed significant cytotoxicity against different tumor cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7): Structural difference: Substitution of the ethoxy group (‑OCH₂CH₃) with a methyl group (‑CH₃) at the 4-position of the phenyl ring. Molecular formula: C₂₇H₂₃F₃N₆O (vs. C₂₈H₂₅F₃N₆O₂ for the target compound). Molecular mass: 528.5 g/mol (vs. 542.54 g/mol for the ethoxy analog) .
Pyrazolo[3,4-d]pyrimidin-4-ylamines (e.g., compound 13a,b from ):
- Core difference : Pyrazolo-pyrimidine instead of triazolo-pyrimidine.
- Functional groups : Nitrophenyl and aryl substituents.
- Synthetic yield : 59% for pyrazolo-pyrimidine derivatives (), suggesting comparable synthetic accessibility to triazolo-pyrimidines.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Ethoxyphenyl) | Methylphenyl Analog (920225-66-7) | Pyrazolo[3,4-d]pyrimidin-4-ylamines |
|---|---|---|---|
| LogP (Predicted) | ~3.8 (moderate lipophilicity) | ~3.5 | ~2.9–3.2 |
| Aqueous Solubility | Low (<10 µM) | Slightly higher | Moderate (20–50 µM) |
| Metabolic Stability | High (CF₃ group) | High | Variable (depends on substituents) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodology : Multi-step synthesis involving:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of amidine derivatives with nitriles under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Step 2 : Introduction of the piperazine moiety using nucleophilic aromatic substitution (e.g., DMF, 100°C, 12–24 hours) .
- Step 3 : Coupling with the trifluoromethylphenyl ketone group via palladium-catalyzed cross-coupling (e.g., Pd(dba)₂, Xantphos, K₃PO₄, toluene, reflux) .
- Key Considerations : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI+ mode, m/z calculated for C₂₅H₂₂F₃N₇O₂: 533.18) .
- NMR Spectroscopy : Assign protons (e.g., ¹H NMR: δ 8.7 ppm for triazole protons, δ 4.1 ppm for ethoxy group) and carbons (¹³C NMR: δ 160 ppm for carbonyl groups) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the triazole ring .
Q. What are the recommended storage conditions to ensure stability?
- Stability Profile :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethyl group .
- Thermal Stability : Decomposition observed above 150°C (DSC/TGA analysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategy :
- Analog Synthesis : Modify substituents (e.g., replace ethoxyphenyl with methoxyphenyl or fluorophenyl) to assess impact on target binding .
- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive inhibition assays (IC₅₀ determination) .
- Example SAR Findings :
| Substituent Modification | Biological Activity (IC₅₀, nM) |
|---|---|
| 4-Ethoxyphenyl (Parent) | 12.3 ± 1.2 (EGFR) |
| 4-Methoxyphenyl | 8.7 ± 0.9 (EGFR) |
| 3-Fluorophenyl | 24.5 ± 2.1 (EGFR) |
| Data adapted from triazolopyrimidine analogs in . |
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Root Cause Analysis :
- Assay Variability : Compare buffer conditions (e.g., ATP concentration differences alter IC₅₀ values).
- Protein Source : Recombinant vs. native enzymes may exhibit divergent kinetics .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) to confirm target engagement .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- In Silico Tools :
- ADMET Prediction : SwissADME for logP (calculated 3.2), BBB permeability (low), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 to assess metabolic stability .
Q. How to design in vivo efficacy studies for anticancer applications?
- Model Selection :
- Xenograft Models : Use EGFR-overexpressing tumors (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) .
- Biomarker Analysis : Monitor phospho-EGFR levels via Western blot in tumor biopsies .
Methodological Considerations for Data Reproducibility
- Synthetic Reproducibility : Document reaction intermediates (e.g., characterize via TLC/Rf values) and ensure anhydrous conditions for moisture-sensitive steps .
- Biological Replicates : Use ≥3 independent experiments with positive/negative controls (e.g., gefitinib for EGFR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
